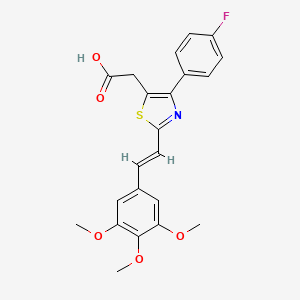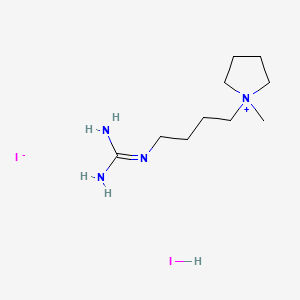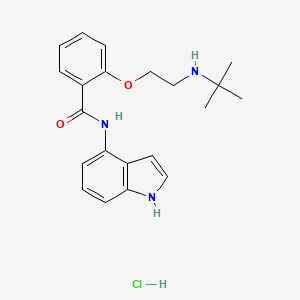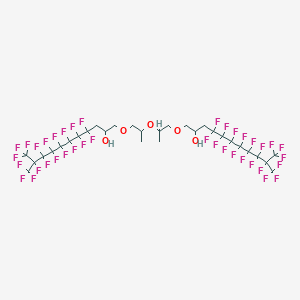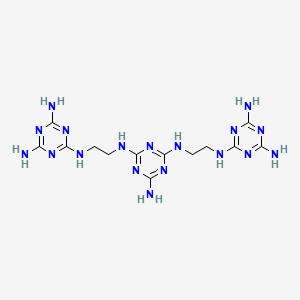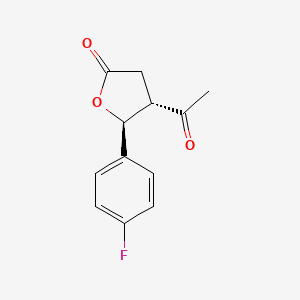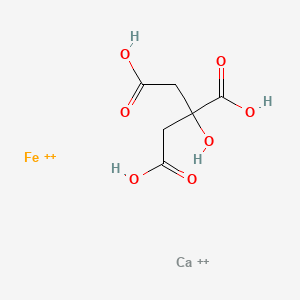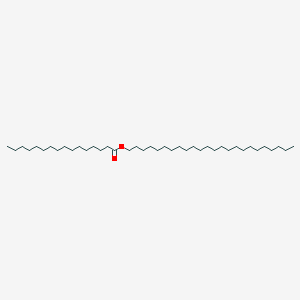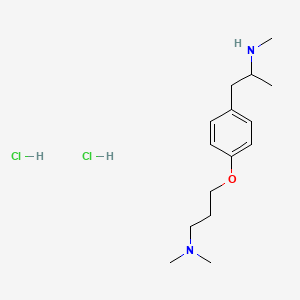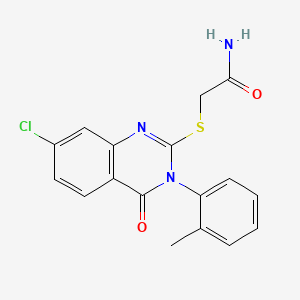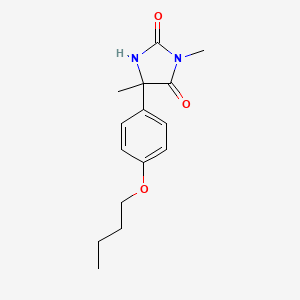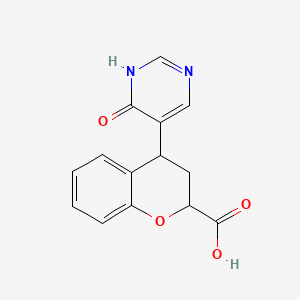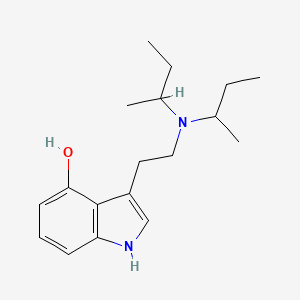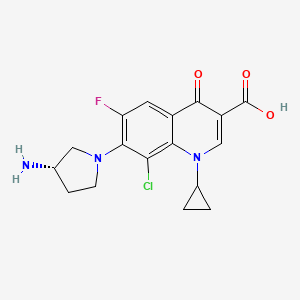
Clinafloxacin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clinafloxacin, (S)- is an investigational fluoroquinolone antibiotic. It has shown promising antibiotic activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. its clinical development has been hampered by the risk of serious side effects, including phototoxicity and hypoglycemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clinafloxacin, (S)- involves several steps, starting from the appropriate quinolone precursorThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Clinafloxacin, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Clinafloxacin, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to its phototoxicity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation at the C-8 position is a notable substitution reaction that enhances its antimicrobial potency.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation and halogenating agents for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of Clinafloxacin, (S)-, which may have different pharmacological properties and levels of activity against bacteria .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Clinafloxacin, (S)- exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, Clinafloxacin, (S)- prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparación Con Compuestos Similares
Clinafloxacin, (S)- is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:
- Grepafloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
- Sparfloxacin
- Trovafloxacin
Compared to these compounds, Clinafloxacin, (S)- has a broader spectrum of activity and higher potency against certain bacteria. its development has been limited due to its higher risk of side effects .
Propiedades
Número CAS |
133121-47-8 |
|---|---|
Fórmula molecular |
C17H17ClFN3O3 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
7-[(3S)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |
Clave InChI |
QGPKADBNRMWEQR-QMMMGPOBSA-N |
SMILES isomérico |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


